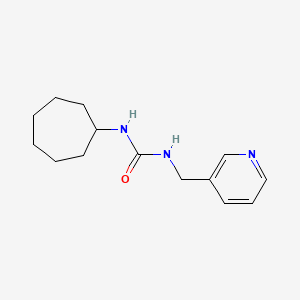![molecular formula C13H15N3O B7470825 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one, also known as DBIBB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and inflammation. 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. Additionally, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species. Additionally, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
实验室实验的优点和局限性
One of the advantages of using 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. Additionally, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one and its potential applications in various fields. Finally, studies are needed to investigate the potential side effects of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one and its long-term effects on human health.
Conclusion
In conclusion, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one is a synthetic compound that has shown potential applications in various fields of scientific research. Its high potency and low toxicity make it a promising alternative to other compounds. Further studies are needed to fully understand the mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one and its potential applications in various fields.
合成方法
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one can be synthesized through a multi-step process involving the condensation of 2-aminobenzimidazole and 3-aminobutan-1-ol, followed by the reduction of the imine intermediate. The final product is obtained through a cyclization reaction, resulting in the formation of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one.
科学研究应用
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-5-12(17)16-9-8-15-11-7-4-3-6-10(11)14-13(15)16/h3-4,6-7H,2,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTLWKVBSFRJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)


![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)
![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)


![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)
![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)
